molecular formula C21H28N2O5 B12453100 Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate

Methyl 4,5-dimethoxy-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzoate

Cat. No.: B12453100
M. Wt: 388.5 g/mol
InChI Key: FEILMLHCNIBXLW-UHFFFAOYSA-N
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Description

METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE is a complex organic compound that features an adamantane moiety, a carbamoyl group, and a dimethoxybenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE typically involves multiple steps. One common method includes the reaction of adamantan-1-yl isocyanate with methyl 2-amino-4,5-dimethoxybenzoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Ammonia (NH3), primary amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and selectivity. The carbamoyl group can form hydrogen bonds with target molecules, while the dimethoxybenzoate structure can participate in π-π interactions and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}-4,5-DIMETHOXYBENZOATE is unique due to the combination of the adamantane moiety with the carbamoyl and dimethoxybenzoate groups. This unique structure imparts distinct physicochemical properties and potential biological activities, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H28N2O5

Molecular Weight

388.5 g/mol

IUPAC Name

methyl 2-(1-adamantylcarbamoylamino)-4,5-dimethoxybenzoate

InChI

InChI=1S/C21H28N2O5/c1-26-17-7-15(19(24)28-3)16(8-18(17)27-2)22-20(25)23-21-9-12-4-13(10-21)6-14(5-12)11-21/h7-8,12-14H,4-6,9-11H2,1-3H3,(H2,22,23,25)

InChI Key

FEILMLHCNIBXLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)NC23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

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